molecular formula C13H9Cl2N5S B4439684 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine

Cat. No.: B4439684
M. Wt: 338.2 g/mol
InChI Key: UDJIFYZURLJANV-UHFFFAOYSA-N
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Description

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a sulfanyl group, which is further connected to a tetrazole ring bearing a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro-substituted pyridines, halogenated pyridines.

Scientific Research Applications

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)benzene
  • **2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)thiophene

Uniqueness

Compared to similar compounds, 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine offers unique properties due to the presence of the pyridine ring, which can enhance its electronic and steric characteristics. This can lead to different reactivity and binding profiles, making it a valuable compound for specific applications.

Biological Activity

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine, with the CAS number 912905-04-5, is a compound of significant interest due to its unique structural features, including a tetrazole ring and a dichlorophenyl group. This compound is being studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of the compound is C15H13Cl2N5OSC_{15}H_{13}Cl_2N_5OS, with a molecular weight of 410.2 g/mol. Its structure includes a pyridine ring linked to a sulfanyl group and a tetrazole moiety, which contributes to its biological activity.

PropertyValue
CAS Number912905-04-5
Molecular FormulaC₁₅H₁₃Cl₂N₅OS
Molecular Weight410.2 g/mol

The proposed mechanism of action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and its dysregulation is often associated with cancer. The compound has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and modulate the expression of genes involved in cell cycle regulation and apoptosis .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results:

  • Cell Lines Tested : Jurkat (leukemia), HT29 (colon cancer), and A431 (epidermoid carcinoma).
  • IC50 Values : The compound displayed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity against these cell lines .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed. Preliminary data suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances its antibacterial activity .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of the compound on Jurkat cells, revealing that it induced apoptosis through caspase activation.
    • The compound inhibited migration in wound healing assays, suggesting potential applications in metastatic cancer treatment.
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) was determined to be lower than that of several common antibiotics .

Properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5S/c14-10-5-4-9(7-11(10)15)20-12(17-18-19-20)8-21-13-3-1-2-6-16-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJIFYZURLJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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